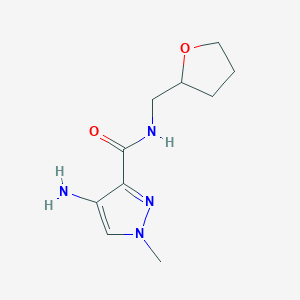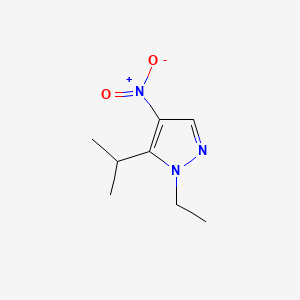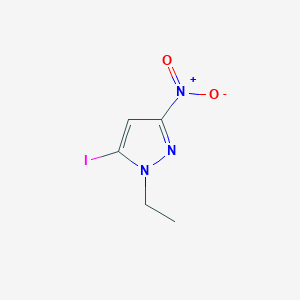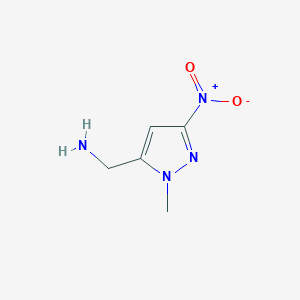![molecular formula C24H21F3N2O4 B10907488 6-(1,3-Benzodioxol-5-yl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10907488.png)
6-(1,3-Benzodioxol-5-yl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a trifluoroacetyl group, and a dibenzo-diazepinone core
Preparation Methods
The synthesis of 11-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the trifluoroacetyl group, and the construction of the dibenzo-diazepinone core. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of Trifluoroacetyl Group: This step may involve the use of trifluoroacetic anhydride in the presence of a base.
Construction of Dibenzo-Diazepinone Core: This can be done through a series of cyclization reactions, often involving the use of strong acids or bases.
Chemical Reactions Analysis
11-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization.
Biological Research: It is used in studies involving cell cycle arrest and apoptosis induction.
Industrial Applications: Its unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 11-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves the inhibition of tubulin polymerization, leading to mitotic blockade and apoptosis in cancer cells . This compound targets microtubules, which are essential for cell division .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and dibenzo-diazepinone analogs. Compared to these compounds, 11-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its trifluoroacetyl group, which enhances its biological activity and chemical stability .
Properties
Molecular Formula |
C24H21F3N2O4 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H21F3N2O4/c1-23(2)10-15-20(17(30)11-23)21(13-7-8-18-19(9-13)33-12-32-18)29(22(31)24(25,26)27)16-6-4-3-5-14(16)28-15/h3-9,21,28H,10-12H2,1-2H3 |
InChI Key |
ICCZXIFLCSJLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907417.png)
![Ethyl 7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10907419.png)
![(5Z)-3-ethyl-5-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10907425.png)
![4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10907430.png)
![N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B10907433.png)


![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10907459.png)

![N-(2-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907466.png)

![(16E)-16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol](/img/structure/B10907477.png)
![2-cyclopropyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B10907479.png)
